molecular formula C20H25FN2O3 B315825 N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide

N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide

Cat. No.: B315825
M. Wt: 360.4 g/mol
InChI Key: LVTGKEPEUNGJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a fluoroanilino group, and a methoxyphenoxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the fluoroanilino intermediate: This involves the reaction of 4-fluoroaniline with formaldehyde to form the fluoroanilino intermediate.

    Coupling with methoxyphenol: The fluoroanilino intermediate is then coupled with 2-methoxyphenol under basic conditions to form the methoxyphenoxy intermediate.

    Acetylation: The methoxyphenoxy intermediate is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a tert-butyl group and carbamate functionality.

    4-Fluoroaniline: A simpler compound with a fluoro group and aniline structure.

    2-Methoxyphenol: A compound with a methoxy group and phenol structure.

Uniqueness

N-tert-butyl-2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(4-fluoroanilino)methyl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H25FN2O3/c1-20(2,3)23-19(24)13-26-17-10-5-14(11-18(17)25-4)12-22-16-8-6-15(21)7-9-16/h5-11,22H,12-13H2,1-4H3,(H,23,24)

InChI Key

LVTGKEPEUNGJAA-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)F)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)F)OC

Origin of Product

United States

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